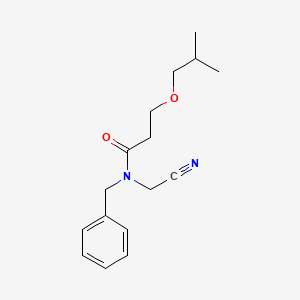
N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide, also known as ML352, is a small molecule that has been identified as a potential therapeutic agent for the treatment of various diseases. This compound has been studied extensively for its mechanism of action and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide involves the inhibition of a protein called IKKβ. This protein is involved in the regulation of the NF-κB pathway, which is a key pathway involved in inflammation and cancer. Inhibition of IKKβ by N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide leads to the suppression of the NF-κB pathway, resulting in the anti-inflammatory and anti-cancer effects of this compound.
Biochemical and Physiological Effects
N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide is its high potency and specificity for IKKβ inhibition. This makes it a useful tool for studying the NF-κB pathway and its role in various diseases. However, one limitation of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
For the study of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide include further investigation of its potential applications in the treatment of various diseases. This includes studying its efficacy in animal models of inflammatory diseases and cancer. Additionally, further studies are needed to determine the optimal dosing and administration of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide for therapeutic use. Finally, the development of more soluble analogs of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide may improve its utility as a research tool.
Synthesemethoden
The synthesis of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide involves several steps starting from commercially available starting materials. The first step involves the synthesis of 3-(2-methylpropoxy)propanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is reacted with benzylamine to form the benzylamide intermediate. The final step involves the reaction of the benzylamide intermediate with cyanomethyl magnesium bromide to form N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide has been studied for its potential applications in various scientific research areas. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide has also been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-14(2)13-20-11-8-16(19)18(10-9-17)12-15-6-4-3-5-7-15/h3-7,14H,8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWKTDQSCAFMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCC(=O)N(CC#N)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


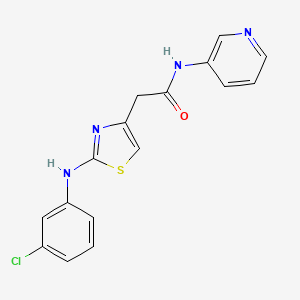
![3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B2840437.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2840438.png)
![N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide](/img/structure/B2840441.png)
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2840442.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2840444.png)
![4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2840446.png)

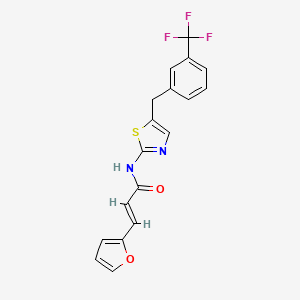
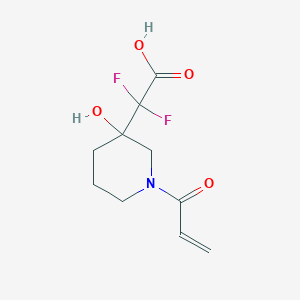
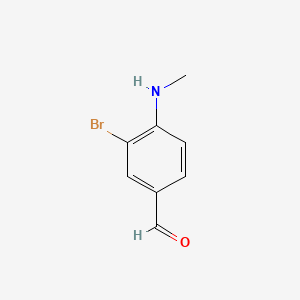
![1-[(4-bromobenzyl)oxy]-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2840456.png)